molecular formula C8H11ClN2O2S B2454361 tert-Butyl (2-chlorothiazol-4-yl)carbamate CAS No. 1258934-67-6

tert-Butyl (2-chlorothiazol-4-yl)carbamate

Cat. No. B2454361
CAS RN: 1258934-67-6
M. Wt: 234.7
InChI Key: OVQFRLNQQHOGKV-UHFFFAOYSA-N
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Description

“tert-Butyl (2-chlorothiazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1258934-67-6 . It has a molecular weight of 234.71 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl N-(2-chlorothiazol-4-yl)carbamate” and its InChI code is "1S/C8H12ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4,14H,1-3H3,(H,11,12)" .

It is stored in an inert atmosphere at a temperature of 2-8°C . The shipping temperature is normal .

Scientific Research Applications

Synthetic Applications

Tert-Butyl (2-chlorothiazol-4-yl)carbamate, a chemical compound with diverse applications, has been studied extensively for its synthetic utility. For instance, Kant, Singh, and Agarwal (2015) demonstrated the synthesis of a related compound, tert-butyl ester, through a process involving di-tert-butyldicarbonate (Boc anhydride), characterized by NMR and IR spectroscopy and X-ray diffraction studies. This process is essential for understanding the structural properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, M. Storgaard and J. Ellman (2009) explored the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, including derivatives of tert-butyl carbamate. This study contributes to the broader understanding of asymmetric synthesis and catalysis, offering insights into novel methodologies for creating complex organic molecules with potential applications in medicinal chemistry and material science (Storgaard & Ellman, 2009).

Materials Science

In materials science, Jiabao Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives including tert-butyl carbazole derivative, demonstrating their potential as organogelators for detecting acid vapors. This research indicates the significance of tert-butyl carbazole derivatives in developing advanced materials for sensing applications, highlighting their role in fabricating sensitive and selective chemical sensors (Sun et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the synthesis of tert-butyl carbamate derivatives has been studied in relation to their potential as intermediates for drug development. Ghosh, Cárdenas, and Brindisi (2017) investigated asymmetric aldol routes to synthesize tert-butyl carbamate derivatives for developing novel protease inhibitors. This study underscores the importance of tert-butyl carbamate derivatives in the synthesis of bioactive molecules, potentially leading to new therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017).

Crystallography and Structural Analysis

Research in crystallography has also focused on tert-butyl carbamate derivatives. For example, Das et al. (2016) synthesized two carbamate derivatives and conducted structural characterization using X-ray diffraction. This work contributes to our understanding of the structural properties of carbamate derivatives, which is crucial for their application in various scientific fields (Das et al., 2016).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

tert-butyl N-(2-chloro-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQFRLNQQHOGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chlorothiazol-4-yl)carbamate

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